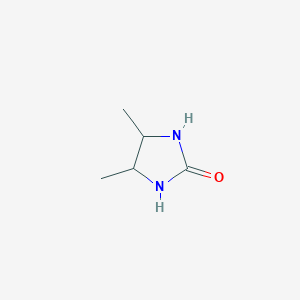

4,5-Dimethyl-2-imidazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

3169-20-8 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

4,5-dimethylimidazolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-3-4(2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8) |

InChI Key |

FEVSXQMJLWVHDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(=O)N1)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 4,5 Dimethyl 2 Imidazolidinone and Analogues

Nucleophilic Attack and Intramolecular Cyclization Pathways

The formation of the imidazolidin-2-one ring system often proceeds through a sequence of nucleophilic attack and intramolecular cyclization. A common synthetic route involves the acid-catalyzed cyclocondensation of a diamine with a carbonyl source. For instance, the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles in the presence of an acid catalyst like trifluoroacetic acid (TFA) leads to the formation of substituted imidazolidin-2-ones. The proposed mechanism initiates with the formation of an oxonium cation from the urea (B33335) derivative, followed by an intramolecular cyclization to yield a 5-methoxyimidazolidin-2-one intermediate. nih.gov

This intermediate then undergoes further reactions to form the final product. The nucleophilic character of the reacting species plays a significant role in the reaction pathway. Aliphatic 1,2-diamines, being more nucleophilic than their aromatic counterparts, generally exhibit higher reactivity towards carbonylating agents. mdpi.com The cyclization process itself is an example of intramolecular acyl nucleophilic substitution. mdpi.com

In the synthesis of 4,5-dihydroxy-2-imidazolidinones, an acid-catalyzed cyclocondensation of aqueous glyoxal (B1671930) with N-heteroaryl-N'-phenylureas is employed. This reaction highlights the versatility of nucleophilic addition and cyclization in constructing the imidazolidinone core. nih.govresearchgate.net

Investigation of Carbamate (B1207046) and Isocyanate Intermediates

Carbamate and isocyanate species are frequently proposed as key intermediates in the synthesis of imidazolidin-2-ones. One of the traditional methods for carbamate synthesis, the Curtius rearrangement, involves the thermal decomposition of acyl azides to form an isocyanate intermediate. This intermediate can then be trapped by various nucleophiles to yield carbamates or ureas. nih.gov

In the context of imidazolidin-2-one synthesis from carbon dioxide and diamines, the reaction mechanism is thought to involve the formation of a carbamate species. For example, in the CeO₂-catalyzed synthesis of 2-imidazolidinone from ethylenediamine (B42938), a carbamate intermediate is formed on the catalyst surface. acs.org This is followed by an intramolecular nucleophilic attack of the amino group on the carbamate moiety to form the cyclic urea. mdpi.com Similarly, the reaction of 1,2-diaminobenzenes with carbon dioxide to form benzimidazolidin-2-ones is proposed to proceed through the formation of a silyl (B83357) carbamate intermediate when using silylated diamines. mdpi.com

The use of N-alkyl carbamoylimidazoles as isocyanate equivalents provides a stable and versatile alternative for the synthesis of ureas and related heterocycles. These reagents act as masked isocyanates, reacting with nucleophiles to form the desired products. researcher.life

| Intermediate Type | Precursors | Subsequent Reaction | Product Class |

| Isocyanate | Acyl azides | Trapping by nucleophiles | Carbamates, Ureas |

| Carbamate | CO₂, Amine | Intramolecular cyclization | Imidazolidin-2-ones |

| Silyl Carbamate | CO₂, Silylated diamine | Intramolecular nucleophilic attack | Benzimidazolidin-2-ones |

| Carbamoylimidazole | Primary amine, Carbonyldiimidazole | Reaction with nucleophiles | Ureas, Carbamates, etc. |

Mechanisms of Acid-Promoted Eliminations and Iminium Ion Formation

Acid catalysis plays a crucial role in many reactions involving imidazolidinone derivatives, often promoting elimination reactions and the formation of reactive iminium ion intermediates. In the synthesis of 4- and 5-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas, an acid-promoted elimination of a methanol (B129727) molecule from a 5-methoxyimidazolidin-2-one intermediate generates an iminium cation. nih.gov

This iminium cation is a key branching point in the reaction mechanism. It can either react directly with a nucleophile to form a 5-substituted product or undergo a deprotonation-protonation sequence to form an isomeric iminium cation, which then leads to the 4-substituted product. nih.gov The hydrolysis of 4-imino-imidazolidin-2-ones in acidic conditions also proceeds through protonation, leading to a transition state with a single positive charge. rsc.org This highlights the general importance of protonation in activating the imidazolidinone ring system towards further transformations.

Computational and Experimental Studies on Regioselectivity and Stereocontrol

The regioselectivity of reactions involving imidazolidinone synthesis is a critical aspect that has been investigated through both computational and experimental methods. In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with nucleophiles, a preference for the formation of the 4-substituted imidazolidin-2-one over the 5-substituted isomer is observed. Quantum chemistry calculations have been employed to rationalize this regioselectivity, suggesting that the transition state leading to the 4-substituted product is energetically more favorable. nih.gov

Stereocontrol is another important consideration, particularly in the synthesis of chiral imidazolidinone derivatives. For instance, the diastereoselective course of the Norrish-Yang cyclization of imidazolidinone derivatives can be influenced by the addition of tetrabutylammonium (B224687) salts. acs.org NMR experiments suggest that cation-π interactions between the tetrabutylammonium cation and the substrate control the reactive conformation, thereby dictating the stereochemical outcome. acs.org The use of chiral auxiliaries, such as (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, has also been explored for the diastereoselective alkylation of glycine (B1666218) derivatives to produce α-amino acids. mdpi.com

Dynamic Spectroscopic Analysis of Prototropic Tautomerism in 4,5-Dihydroxy-2-imidazolidinones

Prototropic tautomerism, the migration of a proton, is a phenomenon observed in certain imidazolidinone analogues. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the energetics of such processes. In the case of 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, dynamic NMR studies have been used to determine the free-energy barrier for prototropic tautomerism. nih.govresearchgate.net

The ¹H-NMR spectra of these compounds at room temperature often show distinct signals for the two CH-OH moieties, indicating that the tautomeric exchange is slow on the NMR timescale. researchgate.net As the temperature is increased, these signals may broaden and eventually coalesce, allowing for the calculation of the energy barrier to tautomerization. The observed free-energy barrier for 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone was determined to be 81 ± 2 kJ mol⁻¹. nih.govresearchgate.net This dynamic behavior is a key characteristic of the molecular structure and can influence its reactivity. The study of prototropic tautomerism is not limited to imidazolidinones and has been investigated in other heterocyclic systems as well. researchgate.netnih.gov

Degradation Pathways and Byproduct Formation

Understanding the degradation pathways and potential byproduct formation is essential for optimizing the synthesis and ensuring the purity of 4,5-dimethyl-2-imidazolidinone and its derivatives. In the synthesis of 2-imidazolidinone from ethylenediamine carbamate catalyzed by CeO₂, the choice of solvent can significantly impact the formation of byproducts. While 2-propanol was found to be an effective solvent, others could lead to the formation of solvent-derived byproducts. researchgate.net

Catalytic Roles and Applications of Imidazolidinone Derivatives Bearing 4,5 Substitution

Organocatalysis by Chiral Imidazolidinone Frameworks

Chiral imidazolidinones, often derived from naturally occurring amino acids, have revolutionized the field of organocatalysis. youtube.com These metal-free catalysts operate through the formation of transient iminium or enamine intermediates with carbonyl compounds, effectively lowering the LUMO (Lowest Unoccupied Molecular Orbital) or raising the HOMO (Highest Occupied Molecular Orbital) of the substrate, respectively. caltech.edursc.org This activation strategy has enabled the development of highly enantioselective reactions.

Enantioselective Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, has been a significant area of application for chiral imidazolidinone catalysts. princeton.edu Pioneering work demonstrated that imidazolidinones can catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes with various dienes, affording the corresponding cycloadducts with excellent enantioselectivity. sigmaaldrich.com The catalyst, by forming a chiral iminium ion with the aldehyde, provides a sterically defined environment that directs the approach of the diene to one face of the dienophile, thereby controlling the stereochemical outcome of the reaction. youtube.comcaltech.edu

The effectiveness of these catalysts has been extended to include α,β-unsaturated ketones as dienophiles, a previously challenging substrate class in asymmetric catalysis. princeton.eduacs.org The development of second-generation imidazolidinone catalysts has further expanded the scope and efficiency of these transformations, allowing for high yields and enantioselectivities with a broader range of substrates. caltech.edu

Table 1: Enantioselective Diels-Alder Reactions Catalyzed by Chiral Imidazolidinones

| Diene | Dienophile | Catalyst | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Cyclopentadiene | Acrolein | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride | 93 | 93 | sigmaaldrich.com |

| Isoprene | Crotonaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride | 85 | 90 | sigmaaldrich.com |

| 1,3-Butadiene | Ethyl vinyl ketone | (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 91 | 98 | princeton.edu |

Asymmetric Conjugate Additions

Chiral imidazolidinones have also proven to be highly effective catalysts for asymmetric conjugate additions, also known as Michael additions. acs.org In these reactions, the catalyst activates an α,β-unsaturated aldehyde or ketone via iminium ion formation, rendering the β-carbon susceptible to nucleophilic attack. rsc.org This strategy has been successfully applied to the addition of various nucleophiles, including nitroalkanes, thiols, and indoles, to enones and enals. acs.orgnih.gov

The development of novel imidazoline (B1206853) catalysts derived from amino acids has led to highly enantioselective 1,4-addition reactions. acs.org For instance, the conjugate addition of nitroalkanes to acyclic α,β-unsaturated enones can be achieved with high enantioselectivities, providing access to optically active γ-nitro ketones which are valuable synthetic intermediates. acs.org

Table 2: Asymmetric Conjugate Additions Catalyzed by Imidazolidinone Derivatives

| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 2-Nitropropane | Benzylideneacetone | Phenylalanine-derived imidazoline | 85 | 86 | acs.org |

| Benzyl (B1604629) thiol | N-Acryloyloxazolidin-2-one | 6'-Thiourea cinchona alkaloid | >95 | 95 | nih.gov |

| Indole | Cinnamaldehyde | (2S,5S)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | 99 | 93 | sigmaaldrich.com |

Application in (4+3)-Cycloaddition Reactions

Beyond the more common (4+2) and conjugate addition reactions, chiral imidazolidinones have been successfully employed in higher-order cycloadditions, such as the (4+3)-cycloaddition. researchgate.netacs.org This type of reaction allows for the construction of seven-membered rings, which are prevalent in many natural products. The organocatalytic asymmetric (4+3)-cycloaddition of furans to siloxypentadienals, catalyzed by a chiral imidazolidinone, represents a significant advancement in this area. princeton.edu

Computational studies have been instrumental in understanding the stereochemical outcome of these reactions, revealing that the catalyst controls the facial selectivity of the cycloaddition. researchgate.netacs.org The interplay between the substituents on the imidazolidinone ring and the substrates dictates the preferred reaction pathway, leading to high levels of enantioselectivity. acs.org

Metal-Catalyzed Transformations and Ligand Design Incorporating Imidazolidinones

While imidazolidinones are renowned for their role in organocatalysis, they also play a crucial part in metal-catalyzed transformations, primarily by serving as or being incorporated into chiral ligands. The nitrogen atoms within the imidazolidinone ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction. researchgate.net

The design of ligands incorporating the imidazolidinone scaffold has been a fruitful area of research. mdpi.com These ligands have been utilized in a variety of metal-catalyzed processes, including palladium-catalyzed cross-coupling reactions and copper-catalyzed conjugate additions. mdpi.com The rigid structure of the imidazolidinone core, combined with the chirality derived from its synthesis, allows for effective transfer of stereochemical information from the ligand to the product.

Furthermore, the integration of imidazolidinones with other functionalities, such as N-heterocyclic carbenes (NHCs), has led to the development of powerful hybrid ligands. mdpi.com These ligands have shown great promise in asymmetric catalysis, demonstrating the versatility of the imidazolidinone framework beyond its direct use as an organocatalyst.

Imidazolidinones as Promoters or Stabilizing Agents in Chemical Processes

In addition to their direct catalytic roles, imidazolidinones can also function as promoters or stabilizing agents in various chemical processes. Their ability to form hydrogen bonds and interact with other molecules can influence the stability and reactivity of intermediates in a catalytic cycle. researchgate.netst-andrews.ac.uk

Moreover, the polar nature of the imidazolidinone ring can contribute to the stabilization of charged intermediates or transition states, thereby promoting certain reaction pathways. This property can be harnessed to improve the efficiency and selectivity of various chemical transformations.

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 2 Imidazolidinone Compounds

Application of Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of molecular processes that occur on the NMR timescale. In the context of imidazolidinone derivatives, DNMR has been instrumental in understanding phenomena such as prototropic tautomerism.

A study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, a related dihydroxyimidazolidinone, utilized variable temperature ¹H-NMR to investigate the interchange between two tautomeric forms. nih.govnih.gov At lower temperatures, the spectra showed distinct signals for each tautomer. As the temperature was increased, these signals broadened and eventually coalesced, indicating that the tautomers were interconverting rapidly on the NMR timescale. researchgate.net This allowed for the calculation of the free-energy barrier (ΔG‡) for this process, which was determined to be 81 ± 2 kJ mol⁻¹. nih.govnih.govresearchgate.net The coalescence temperature (Tc) for the two doublets was observed at 384 ± 1 K. researchgate.net

Similarly, studies on the formation of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone from 1,3-dimethylurea (B165225) and glyoxal (B1671930) have shown the interconversion of cis and trans isomers. researchgate.net Initially, equimolar amounts of both isomers are formed, but the equilibrium mixture is predominantly the trans isomer. nih.gov

Table 1: Dynamic NMR Data for Prototropic Tautomerism in a Di-hydroxy-2-imidazolidinone Derivative nih.govnih.govresearchgate.net

| Parameter | Value |

| Free-Energy Barrier (ΔG‡) | 81 ± 2 kJ mol⁻¹ |

| Coalescence Temperature (Tc) | 384 ± 1 K |

Single-Crystal X-ray Diffraction for Conformational Analysis and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its conformation and absolute configuration. thieme-connect.deed.ac.uk This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. thieme-connect.de

For chiral molecules, X-ray crystallography can establish the absolute configuration by analyzing the anomalous scattering of X-rays. ed.ac.ukresearchgate.net The determination of the absolute configuration is crucial for understanding the biological activity and stereospecific interactions of enantiopure compounds. nih.gov

In the context of imidazolidinone-related structures, X-ray diffraction has been used to confirm the molecular structure and analyze non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds. researchgate.netiosrjournals.org For instance, in one study of an imidazole (B134444) derivative, the crystal structure was stabilized by N-H···O and C-H···O contacts. researchgate.net The planarity of the imidazole ring and the dihedral angles between different ring systems within the molecule are also key structural parameters determined by this method. iosrjournals.org

Table 2: Representative Crystallographic Data for an Imidazole Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Intermolecular Interactions in Modified Materials

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups and probing intermolecular interactions within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For imidazolidinone compounds, the FT-IR spectrum provides characteristic bands for key functional groups. The C=O (carbonyl) stretching vibration is a prominent feature, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations, if present, are observed in the region of 3200-3500 cm⁻¹. scirp.org The C-N stretching and bending vibrations also give rise to characteristic absorptions.

FT-IR spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding. The position and shape of the N-H and C=O stretching bands can be sensitive to the presence and strength of hydrogen bonds. In solid-state samples, these interactions can lead to shifts and broadening of the vibrational bands compared to the gas phase or in non-polar solvents. dergipark.org.tr This makes FT-IR a valuable tool for studying the structure of modified materials incorporating the imidazolidinone moiety. nih.gov

Table 3: General FT-IR Absorption Regions for Imidazolidinone Functional Groups scirp.orgresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1750 |

| Amine (N-H) | Stretching | 3200 - 3500 |

| C-N | Stretching | 1000 - 1350 |

| C-H | Stretching/Bending | 2800 - 3000 / 1350 - 1480 |

Theoretical and Computational Studies of 4,5 Dimethyl 2 Imidazolidinone Systems

Density Functional Theory (DFT) Investigations into Reaction Mechanisms and Activation Barriers

Density Functional Theory (DFT) has proven to be a powerful tool for dissecting the intricate reaction mechanisms involving imidazolidinone systems. For instance, first-principles DFT studies have been employed to investigate the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) via the urea (B33335) method. researchgate.netnih.gov These investigations revealed a nucleophilic cyclization reaction that proceeds through two ammonia (B1221849) removal steps. researchgate.netnih.gov

In the absence of a catalyst, the activation barriers for these steps are significantly high, around 50 kcal/mol. researchgate.netnih.gov However, the introduction of water as a solvent and catalyst dramatically lowers these barriers to approximately 30 kcal/mol. researchgate.netnih.gov Water facilitates proton exchange, acting as a bridge to shorten the proton migration distance from the diamine to the urea, thereby demonstrating a strong catalytic effect. researchgate.netnih.gov

DFT calculations have also been instrumental in understanding the reactivity of guanidinium (B1211019) salts in tandem aza-Michael addition/intramolecular cyclization reactions, which can lead to the formation of imidazolidinone rings. mdpi.com These studies help in predicting the most energy-demanding steps and the influence of substituent effects on the reaction pathways. mdpi.com For example, the formation of a five-membered imidazolidinone ring is often preferred over a six-membered ring. mdpi.com

| Reaction | Method | Key Findings |

| Synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) | First-principles DFT | Water acts as a catalyst, lowering the activation barrier from ~50 kcal/mol to ~30 kcal/mol by facilitating proton transfer. researchgate.netnih.gov |

| Tandem aza-Michael addition/intramolecular cyclization | DFT (B3LYP and M06-2X) | The initial addition step is the most energy-demanding, and the formation of a five-membered ring is generally favored. mdpi.com |

Computational Modeling of Stereochemical Outcomes and Selectivity

Computational modeling plays a pivotal role in predicting and explaining the stereochemical outcomes of reactions catalyzed by chiral imidazolidinones. DFT calculations, often using functionals like M06-2X and B3LYP, have been successfully applied to understand the facial selectivity in asymmetric cycloaddition reactions. nih.gov

For example, in the (4+3)-cycloaddition reaction catalyzed by a chiral imidazolidinone, computational studies have shown that the reaction proceeds with a facial selectivity opposite to what was predicted by earlier models for similar reactions. nih.gov The key to this selectivity lies in the conformational reorganization of a benzyl (B1604629) group on the catalyst to avoid intramolecular interactions with a silyl (B83357) group on the dienal substrate. nih.gov This reorganization differentiates the activation barriers for the top- and bottom-face attacks, leading to the observed enantioselectivity. nih.gov

These computational models provide a detailed picture of the transition states, allowing for a rational explanation of the observed product ratios and guiding the design of more selective catalysts.

| Reaction | Computational Method | Stereochemical Insight |

| Imidazolidinone-catalyzed (4+3)-cycloaddition | M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) | Conformational changes in the catalyst-substrate complex dictate the facial selectivity by altering the activation energy barriers for different attack modes. nih.gov |

Conformational Analysis using Semiempirical and Ab Initio Methods

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a high level of theory and accuracy for calculating molecular geometries and energies. Semiempirical methods, which incorporate some experimental parameters, offer a computationally less expensive alternative for larger systems.

For related imidazolidinone structures, these methods would be used to:

Determine the puckering of the five-membered ring.

Calculate the rotational barriers of the methyl groups.

Identify the most stable conformers in different environments (gas phase or solution).

Analysis of Intermolecular Interactions and Cocrystal Formation (e.g., Hydrogen Bonding)

The formation of cocrystals, which involves bringing together different molecular species in a single crystal lattice, is heavily influenced by intermolecular interactions, particularly hydrogen bonding. sibran.ruijlpr.com The imidazolidinone ring, with its hydrogen bond donors (N-H groups) and acceptors (C=O group), is well-suited for forming such interactions. hmdb.ca

Theoretical studies can predict the likelihood of cocrystal formation and the nature of the resulting supramolecular structures. The hydrogen bonding capability of the functional groups present in the constituent molecules is a key determinant in the success of cocrystallization. ijlpr.com In the context of 4,5-dimethyl-2-imidazolidinone, the nitrogen and oxygen atoms are potential sites for hydrogen bonding. hmdb.ca

Computational methods can be used to:

Model the hydrogen bonding patterns between this compound and potential coformers. ijlpr.comnih.gov

Calculate the interaction energies to predict the stability of different cocrystal structures.

Analyze the role of weaker interactions, such as van der Waals forces, in the crystal packing. ijlpr.com

Applications in Organic Synthesis and Specialty Chemical Production

Strategic Building Blocks for Complex Organic Molecules and Heterocyclic Compounds

Imidazolidinones, including the 4,5-dimethyl substituted variant, are recognized as pivotal structural motifs in a wide array of pharmaceuticals and natural products. mdpi.com Their utility extends to being crucial intermediates in organic syntheses. mdpi.comontosight.ai The synthesis of various imidazolidinone derivatives is an active area of research, with numerous methods developed to construct these valuable heterocyclic systems. organic-chemistry.orgmdpi.comorganic-chemistry.org

The imidazolidin-2-one scaffold is a key structural component in several FDA-approved drugs. mdpi.com Furthermore, these compounds can serve as precursors to vicinal diamines, which are themselves valuable building blocks in medicinal and organic chemistry. mdpi.com The development of novel synthetic routes to substituted imidazolidinones, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, highlights the ongoing efforts to expand the chemical space accessible from these core structures. mdpi.com

The versatility of the imidazolidinone core is further demonstrated by its incorporation into more complex molecular architectures. For instance, palladium-catalyzed cycloaddition reactions have been employed to generate highly functionalized imidazolidinones. organic-chemistry.org These methods often provide high yields and stereoselectivity, underscoring the strategic importance of the imidazolidinone unit in constructing intricate three-dimensional structures.

Role as Polar Aprotic Solvents in Facilitating Organic Transformations

1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI), a closely related compound, is a high-boiling polar aprotic solvent with high thermal and chemical stability. wikipedia.org Its properties are often compared to other polar aprotic solvents, and it serves as a viable alternative in many applications.

Solvent Effects on Reaction Rates and Selectivity

The solvent environment can significantly influence the outcome of a chemical reaction, affecting both the rate and the selectivity. Polar aprotic solvents like DMI are particularly effective at solvating cations, which can accelerate reaction rates, especially in nucleophilic substitution reactions. DMI has been reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone. sigmaaldrich.com The character of DMI as an aprotic basic solvent is considered to be intermediate between that of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA), making it a useful solvent for organometallic reactions. researchgate.net

The use of DMI as a solvent has been investigated in various synthetic transformations. For example, it has been employed in the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) and during the α-regioselective prenylation of imines. sigmaaldrich.com The condensation of m-hydroxybenzyl alcohol with chlorobenzene (B131634) to produce m-phenoxybenzyl alcohol has been effectively carried out using DMI as the solvent. researchgate.net

Substitution for Alternative Hazardous Solvents in Industrial Processes

A significant driver for the adoption of DMI in industrial processes is its role as a substitute for more hazardous solvents. wikipedia.org Notably, DMI can often replace hexamethylphosphoric triamide (HMPA), a carcinogenic solvent. wikipedia.orgsigmaaldrich.com Compared to its six-membered ring analog, 1,3-dimethyl-1,3-diazinan-2-one (DMPU), DMI offers the advantage of a lower viscosity. wikipedia.org

The applications of DMI as a solvent are diverse, spanning detergents, dyestuffs, electronic materials, and the manufacturing of polymers. wikipedia.org It exhibits excellent solvating ability for a wide range of both inorganic and organic compounds. wikipedia.org The investigation into the conversion of CO2 to lower alcohols through homogeneous catalytic hydrogenation has also explored the use of DMI as a solvent. sigmaaldrich.com

Synthesis of Bioactive Scaffolds and Chemical Precursors for Advanced Applications

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds. mdpi.com The synthesis of novel imidazolidinone-containing compounds is a continuous effort in the pursuit of new therapeutic agents.

Recent research has focused on the synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction, which is a promising strategy for cancer treatment. nih.gov Specific compounds from these studies have demonstrated strong antiproliferative activities in cancer cell lines. nih.gov The imidazolidinone core's ability to interact with biological targets makes it a valuable scaffold for drug discovery. ontosight.ai

Beyond medicinal chemistry, imidazolidinones are of interest in materials science. ontosight.ai The unique properties of these compounds make them suitable as intermediates for the synthesis of advanced materials. The development of biomimetic hybrid nanocomposite scaffolds for applications such as bone repair has utilized bioactive glass nanoparticles, demonstrating the broader potential of tailored chemical structures in materials science. nih.govmdpi.com

Material Science and Polymer Chemistry Applications of 4,5 Dimethyl 2 Imidazolidinone and Analogues

Modification of Polymer Structures and Textile Finishing Agents

4,5-Dimethyl-2-imidazolidinone and its analogues, particularly dimethyloldihydroxyethyleneurea (DMDHEU), play a significant role in the modification of polymer structures, most notably in the textile industry as finishing agents. google.compolyu.edu.hkirispublishers.com These compounds are primarily used to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton. polyu.edu.hkirispublishers.com

The mechanism behind this application lies in the ability of these imidazolidinone derivatives to crosslink cellulose (B213188) polymer chains. irispublishers.com This crosslinking restricts the relative movement of the polymer chains, thereby improving the fabric's crease recovery. sapub.org The process, often referred to as "easy care" or "resin finishing," typically involves submerging the fabric in a solution containing the imidazolidinone derivative, a catalyst (commonly magnesium chloride), and other additives, followed by drying and curing at elevated temperatures. irispublishers.comirispublishers.com

One of the key analogues in this field is Dimethyloldihydroxyethyleneurea (DMDHEU), derived from 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one. google.comcymitquimica.comchemsrc.comnih.govchemicalbook.com DMDHEU is effective in creating durable press finishes on fabrics. google.com However, a significant drawback of DMDHEU has been the release of formaldehyde (B43269), an undesirable irritant. google.com Research has focused on mitigating this issue, for instance, by using additives like dimethyl acetoacetamide (B46550) to scavenge free formaldehyde. google.com

Studies have explored various formulations and co-catalysts to enhance the performance of DMDHEU-based finishing. For example, the addition of titanium dioxide (TiO2) or nano-TiO2 to DMDHEU treatments has been shown to not only improve wrinkle resistance but also to add UV protection and slightly increase the tear strength of the fabric. polyu.edu.hk Interestingly, the presence of nano-TiO2 can also help reduce the levels of free formaldehyde in the treated fabric. polyu.edu.hk

The effectiveness of these finishing agents is influenced by process parameters such as the concentration of the crosslinking agent and catalyst, as well as the curing temperature and time. irispublishers.comsapub.org For instance, increasing the concentration of DMDHEU and the catalyst generally leads to a higher crease recovery angle but can also result in a decrease in other desirable properties like air permeability. irispublishers.com

Below is a data table summarizing the effects of DMDHEU treatment on cotton fabrics:

| Property | Effect of DMDHEU Treatment | Reference |

| Crease Recovery Angle (CRA) | Increases | irispublishers.comsapub.org |

| Tensile Strength | May decrease | sapub.org |

| Tear Strength | Can be slightly increased with co-catalysts like TiO2 | polyu.edu.hk |

| Washing Shrinkage | Decreases | irispublishers.com |

| Stiffness | Increases | irispublishers.com |

| Air Permeability | Decreases | irispublishers.com |

Chemical Recycling and Depolymerization Processes Utilizing Imidazolidinones

Imidazolidinone derivatives, specifically 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), have shown significant utility as solvents and even as promoters in the chemical recycling and depolymerization of various polymers. researchgate.netnih.govresearchgate.net Chemical recycling is a crucial strategy for creating a circular economy for plastics, as it allows for the breakdown of polymers into their constituent monomers, which can then be used to produce virgin-quality plastics. nih.gov

One notable application is in the depolymerization of poly(bisphenol A carbonate) (PC). nih.govresearchgate.net Research has demonstrated that using N,N'-dimethyl-ethylenediamine (DMEDA) as a depolymerizing agent can efficiently break down PC into its original monomer, bisphenol A (BPA), and a value-added chemical, 1,3-dimethyl-2-imidazolidinone (DMI), under mild conditions. nih.gov A key finding of this research is that the degradation product, DMI, itself acts as a critical factor in facilitating the depolymerization process. nih.govresearchgate.net This "degradation product-promoted" strategy is particularly advantageous as it can proceed without the need for additional catalysts or solvents, making it a greener process. nih.gov

The process involves the aminolysis of the polycarbonate, where the diamine cleaves the polymer chain. The reaction yields both the monomer and the cyclic urea (B33335) derivative. The ability to carry out this reaction in the DMI product itself helps to reduce the reliance on conventional solvents. researchgate.net

Imidazolidinone-based solvents are also employed in the depolymerization of other polymers. For instance, 1,3-dimethyl-2-imidazolidinone (DMI) has been used as a solvent in the hydroquinone-mediated depolymerization of poly(ether ether sulfone) (PEES) and poly(ether ether ketone) (PEEK) at 150 °C. researchgate.net The DMI solvent was found to be crucial for this transformation as it enhanced the reactivity of hydroquinone (B1673460) in cleaving the aryl ether bonds of the polymers. researchgate.net

Furthermore, the principles of depolymerization are widely applied to other common polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnih.gov While not directly involving this compound, the strategies of solvolysis (hydrolysis, glycolysis, methanolysis) to break down PET into its monomers like terephthalic acid (TPA) or bis(2-hydroxyethyl) terephthalate (BHET) are central to chemical recycling efforts. nih.gov

The following table highlights the role of imidazolidinone derivatives in specific depolymerization processes:

| Polymer | Depolymerization Agent/Solvent | Key Products | Role of Imidazolidinone | Reference |

| Poly(bisphenol A carbonate) (PC) | N,N'-dimethyl-ethylenediamine (DMEDA) | Bisphenol A (BPA), 1,3-dimethyl-2-imidazolidinone (DMI) | DMI acts as a promoter and a value-added co-product | nih.govresearchgate.net |

| Poly(ether ether sulfone) (PEES), Poly(ether ether ketone) (PEEK) | Hydroquinone | Monomeric products with 4-hydroxyphenoxy groups | 1,3-dimethyl-2-imidazolidinone (DMI) acts as a crucial solvent enhancing reactivity | researchgate.net |

Integration into Advanced Functional Materials (e.g., Perovskite Solar Cells)

1,3-Dimethyl-2-imidazolidinone (DMI), an analogue of this compound, has emerged as a beneficial additive and solvent in the fabrication of advanced functional materials, particularly in the field of perovskite solar cells (PSCs). nih.govnih.govacs.org Perovskite solar cells are a promising photovoltaic technology due to their potential for high power conversion efficiency and low manufacturing cost. nih.govntu.edu.sg

The quality of the perovskite film is a critical factor determining the performance of the solar cell. DMI has been utilized as an additive in the precursor solution for methylammonium (B1206745) lead iodide (CH3NH3PbI3) perovskite films. nih.govacs.org Its inclusion has been shown to lead to the formation of high-quality perovskite films with smooth surfaces and large crystal grains, which are desirable for efficient charge transport and reduced defect sites. nih.govnih.gov

X-ray diffraction analysis has revealed that DMI weakly coordinates with lead iodide (PbI2), a precursor for the perovskite, and facilitates the formation of the CH3NH3PbI3 film without an intermediate phase. nih.govacs.org This is in contrast to other additives like dimethyl sulfoxide (B87167) (DMSO), which can form strong complexes with PbI2. nih.gov The use of DMI has been shown to result in a longer carrier lifetime in the perovskite film compared to films prepared with DMSO, indicating a reduction in defect sites. nih.gov

Consequently, solar cells fabricated with the DMI additive have demonstrated higher power conversion efficiencies. nih.gov For example, one study reported a power conversion efficiency of 17.6% for a PSC based on a DMI-containing film, compared to 15.8% for a cell using a DMSO-based film. nih.gov Furthermore, the performance of the DMI-based solar cells was found to be less sensitive to the ratio of PbI2 to DMI, and the films could be fabricated under higher relative humidity, suggesting a more robust and reproducible fabrication process. nih.gov

DMI has also been explored as an environmentally friendly aprotic polar solvent for fabricating perovskite films, offering an alternative to more toxic solvents often used in PSC production. nih.gov By adding a certain volume percentage of DMI to the precursor solution, researchers have been able to obtain high-quality perovskite films with smooth surfaces. nih.gov The grain size of the perovskite crystals was also found to increase with higher annealing temperatures, leading to improved solar cell efficiency. nih.gov

The table below summarizes the impact of using 1,3-dimethyl-2-imidazolidinone (DMI) in perovskite solar cell fabrication:

| Application of DMI | Effect on Perovskite Film | Impact on Solar Cell Performance | Reference |

| Additive in precursor solution | Smooth surface, large crystal size (≈1 μm), reduced defect sites | Higher power conversion efficiency (e.g., 17.6%), longer carrier lifetime, less sensitivity to processing conditions | nih.govacs.org |

| Environmentally friendly solvent | High-quality films with smooth surfaces, increased grain size with annealing | Increased power conversion efficiency (e.g., from 10.72% to 14.54% with increased annealing temperature) | nih.gov |

Future Research Directions and Emerging Areas for 4,5 Dimethyl 2 Imidazolidinone Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and atom-economical synthetic processes. For 4,5-dimethyl-2-imidazolidinone and its derivatives, research is moving beyond traditional methods towards more environmentally benign approaches.

Current research highlights the synthesis of related dihydroxy imidazolidinones from simple precursors like dimethylurea and glyoxal (B1671930), suggesting a pathway that could be optimized for sustainability. prepchem.com For instance, the reaction of 2-moles of dimethylurea with 2-moles of 40% aqueous glyoxal, when stirred at room temperature for several hours after pH adjustment, yields 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone. prepchem.com A key focus for future work will be the replacement of hazardous reagents and solvents, the reduction of energy consumption, and the maximization of atom economy.

Promising research avenues include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of imidazolidinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net This "Microwave induced Organic Reaction Enhancement" (MORE) chemistry is a prime candidate for developing greener routes to this compound. researchgate.net

Catalytic Cycloaddition Reactions: Atom-economical methods like cycloaddition reactions are being explored for constructing the imidazolidinone core. researchgate.net Research into catalyzed cycloadditions of appropriate precursors could provide a direct and efficient route to the target molecule, minimizing waste. researchgate.net

Use of Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable starting materials, moving away from petrochemical-based precursors.

The table below summarizes potential sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction rates, improved yields, reduced energy consumption. researchgate.net | Optimization of reaction conditions for the synthesis of this compound. |

| Catalytic Cycloaddition | Formation of the heterocyclic ring via cycloaddition. | High atom economy, stereoselective control. | Discovery of efficient catalysts (e.g., recyclable indium (III) chloride) for the specific precursors of this compound. researchgate.net |

| Condensation Reactions | Reaction of diamines with carbonyl sources. | Direct formation of the imidazolidinone core from simple building blocks. prepchem.com | Use of greener solvents and catalysts; optimization for the synthesis of the trans-4,5-dihydroxy precursor. researchgate.net |

Discovery of Novel Catalytic Functions and Advanced Organocatalyst Design

The imidazolidinone scaffold is a cornerstone of modern organocatalysis, particularly in asymmetric synthesis. walisongo.ac.idsigmaaldrich.com Building on the success of MacMillan catalysts, which utilize an imidazolidinone core, future research is aimed at designing advanced organocatalysts based on the this compound framework. walisongo.ac.idsigmaaldrich.comcore.ac.uk

The core principle of imidazolidinone catalysis involves the formation of a chiral iminium ion from the condensation of the catalyst with an α,β-unsaturated aldehyde. walisongo.ac.idcore.ac.uk This activation lowers the LUMO of the dienophile, facilitating reactions like the Diels-Alder cycloaddition. walisongo.ac.id The substituents on the imidazolidinone ring are crucial for controlling the stereochemical outcome of the reaction.

Future research in this area will likely focus on:

Exploiting Stereochemistry: The cis and trans isomers of this compound provide a unique opportunity to study the influence of catalyst backbone stereochemistry on enantioselectivity. Designing and synthesizing enantiopure versions of these catalysts will be a key step.

Expanding Reaction Scope: While Diels-Alder reactions are well-established, new catalysts derived from this compound could be developed for a wider range of transformations, such as 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions. sigmaaldrich.com

Second-Generation Catalysts: Research into second-generation imidazolidinone catalysts has shown that modifications to the scaffold can lead to more reactive iminium intermediates, expanding the substrate scope and improving enantioselectivities. core.ac.uk The 4,5-dimethyl substitution pattern represents a new avenue for developing such enhanced catalysts.

The following table outlines potential catalytic applications for newly designed this compound organocatalysts.

| Catalytic Reaction | Substrates | Intermediate | Desired Outcome |

| Diels-Alder Cycloaddition | α,β-unsaturated aldehydes, dienes | Iminium ion | High enantioselectivity and diastereoselectivity in [4+2] cycloadducts. walisongo.ac.idsigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Acetylenic aldehydes, nitrones | Iminium ion | Enantioselective synthesis of chiral 4-isoxazolines. acs.org |

| Friedel-Crafts Alkylation | Indoles, α,β-unsaturated aldehydes | Iminium ion | Asymmetric C-C bond formation. sigmaaldrich.com |

| Conjugate Addition | α,β-unsaturated aldehydes, nucleophiles | Iminium ion | Enantioselective formation of new C-C or C-X bonds. core.ac.uk |

Computational Design and Prediction of New Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and property prediction of novel molecules before their synthesis. For this compound, computational methods can accelerate the discovery of new derivatives with specific, tailored functionalities.

Molecular modeling has already been employed to understand the energetics and conformations of iminium ion intermediates in organocatalysis, providing insight into the origins of asymmetric induction. core.ac.uk This approach can be extended to the this compound system to predict which stereoisomer would be a more effective catalyst for a given reaction.

Future research directions include:

Predictive Modeling for Catalysis: Using Density Functional Theory (DFT) and other computational methods to model transition states and predict the enantioselectivity of reactions catalyzed by different this compound-based organocatalysts.

Virtual Screening: Creating virtual libraries of this compound derivatives and using computational tools to screen them for desired properties, such as binding affinity to biological targets or specific electronic properties for materials science applications. nih.gov

ADMET Prediction: For derivatives with potential pharmacological applications, computational tools like ADMETlab can predict absorption, distribution, metabolism, excretion, and toxicity properties, helping to prioritize synthetic targets. nih.gov

| Computational Method | Application Area | Predicted Property | Potential Impact |

| Density Functional Theory (DFT) | Organocatalyst Design | Transition state energies, reaction pathways, enantioselectivity. | Rational design of more efficient and selective catalysts. |

| Molecular Docking | Drug Discovery | Binding affinity and mode to protein targets. | Identification of potential therapeutic agents. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Materials Science | Correlation of molecular structure with physical properties (e.g., solubility, thermal stability). | Design of new polymers or solvents with enhanced performance. |

| ADMET Prediction | Medicinal Chemistry | Pharmacokinetic and toxicity profiles. nih.gov | Early-stage deselection of candidates with poor drug-like properties. nih.gov |

Exploration of Enhanced Performance in Material Science Applications

Imidazolidinones, particularly 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), are recognized for their utility as high-boiling, polar aprotic solvents and as intermediates in polymer manufacturing. wikipedia.orgmitsuichemicals.commitsuichemicals.com They exhibit excellent thermal and chemical stability and can dissolve a wide range of organic and inorganic compounds. wikipedia.orgmitsuichemicals.com The introduction of methyl groups at the 4 and 5 positions of the ring could lead to materials with enhanced or novel properties.

Potential areas for exploration include:

Advanced Polymers: Incorporating the this compound moiety into polymer backbones could influence properties such as thermal stability, solubility, and mechanical strength. The stereochemistry of the dimethyl groups could be used to control polymer tacticity and morphology.

High-Performance Solvents: The specific structure of this compound may offer a unique combination of polarity, viscosity, and solvent power, potentially making it a superior replacement for other polar aprotic solvents in specific applications, such as in electrolytes for batteries or as a medium for chemical reactions. mitsuichemicals.com

Surface Treatment Agents: The polarity and hydrogen bonding capabilities of the imidazolidinone ring suggest potential applications as surface treatment agents, adhesion promoters, or components in detergent formulations. mitsuichemicals.com

Investigations into Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions are the driving force behind molecular recognition and self-assembly, which are fundamental to supramolecular chemistry. The this compound structure possesses key features for participating in these interactions, including a carbonyl group (hydrogen bond acceptor) and N-H groups (hydrogen bond donors).

Research on related structures has demonstrated the importance of non-covalent interactions. For example, studies on 4,4-dimethylimidazolidin-2-one (B1604564) pharmacophores have highlighted the role of intramolecular non-covalent interactions in determining biological activity. nih.gov Furthermore, heterocyclic compounds with similar functionalities are used as building blocks for constructing complex supramolecular architectures like polymeric chains through hydrogen bonding. nih.gov

Future research is expected to explore:

Hydrogen Bonding Networks: Investigating the crystal engineering of this compound and its derivatives to understand how the methyl groups influence the formation of predictable hydrogen-bonded networks in the solid state.

Host-Guest Chemistry: Designing larger, more complex host molecules based on the this compound scaffold to study their ability to bind specific guest molecules through a combination of hydrogen bonding and hydrophobic interactions.

Self-Assembling Systems: Exploring the potential for derivatives of this compound to self-assemble into higher-order structures like gels, liquid crystals, or molecular capsules, leading to new functional materials. The development of rotaxanes and pseudo-rotaxanes based on related structures points to the potential for creating molecular machines and devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-Dimethyl-2-imidazolidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,2-dicarbonyl compounds with urea or thiourea derivatives under acidic or thermal conditions. For example, ammonium acetate or diethyl ammonium hydrogen phosphate can act as catalysts in solvent-free reactions at 80–120°C, achieving yields of 60–85%. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Variables : Temperature, catalyst loading, and solvent choice significantly impact reaction efficiency. Lower temperatures (<80°C) often result in incomplete cyclization, while higher temperatures (>120°C) may degrade the product.

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at positions 4 and 5, carbonyl resonance at ~170 ppm).

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 129) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic environments, which can hydrolyze the imidazolidinone ring. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected oxidation or substitution outcomes)?

- Methodological Answer :

Reproduce Experiments : Validate reaction conditions (e.g., trace metal impurities in solvents may catalyze side reactions).

Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict electron density distribution and identify reactive sites.

In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during reactions.

Example: Discrepancies in oxidation behavior (e.g., N-oxide formation vs. ring cleavage) can arise from variations in oxidant strength (HO vs. KMnO) .

Q. What methodologies are recommended for assessing the environmental impact and toxicity of this compound?

- Methodological Answer : Follow OECD guidelines for chemical safety assessment:

- Aquatic Toxicity : Perform Daphnia magna acute immobilization tests (EC determination).

- Biodegradation : Use OECD 301B (CO evolution test) to evaluate persistence.

- Read-Across Analysis : Compare data with structurally similar imidazolidinones (e.g., 4,5-dihydroxy derivatives) registered under REACH .

Q. How can researchers design experiments to study the biological interactions of this compound with protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to histamine receptors or enzymes like cyclooxygenase.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K values) using immobilized protein targets.

- Cellular Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.